Deglucohellebrin

Cardiac pharmacology Bufadienolide In vivo potency

Deglucohellebrin's monoglycoside structure yields intermediate Na⁺/K⁺-ATPase potency—distinct from hellebrin and hellebrigenin—making it irreplaceable for SAR studies, glioblastoma research (IC50 ~40–70 µM), and bufadienolide/cardenolide comparative pharmacology. Optimized for academic and industrial R&D procurement.

Molecular Formula C30H42O10
Molecular Weight 562.6 g/mol
CAS No. 20300-44-1
Cat. No. B3420851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeglucohellebrin
CAS20300-44-1
Molecular FormulaC30H42O10
Molecular Weight562.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)O
InChIInChI=1S/C30H42O10/c1-16-23(33)24(34)25(35)26(39-16)40-18-5-10-28(15-31)20-6-9-27(2)19(17-3-4-22(32)38-14-17)8-12-30(27,37)21(20)7-11-29(28,36)13-18/h3-4,14-16,18-21,23-26,33-37H,5-13H2,1-2H3/t16-,18-,19+,20-,21+,23-,24+,25+,26-,27+,28-,29-,30-/m0/s1
InChIKeyHNNFRQFXBWSJBX-MTUTWWBMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deglucohellebrin (CAS 20300-44-1): Procurement-Grade Bufadienolide Cardiac Glycoside for Specialized Research Applications


Deglucohellebrin (desgluco-hellebrin, DGH) is a naturally occurring bufadienolide cardiac glycoside isolated from the rhizomes of multiple Helleborus species including H. thibetanus, H. odorus subsp. cyclophyllus, and H. caucasicus [1] [2] [3]. Chemically designated as (3β,5β)-3-[(6-deoxy-α-L-mannopyranosyl)oxy]-5,14-dihydroxy-19-oxobufa-20,22-dienolide, with molecular formula C30H42O10 and molecular weight 562.6 g/mol, this compound is characterized by a steroid nucleus bearing a 6-membered unsaturated lactone ring (bufadienolide scaffold) and a single α-L-rhamnose sugar moiety at the C3 position [4] [5]. The compound exerts its primary pharmacological effect through inhibition of the Na⁺/K⁺-ATPase (sodium pump) in cardiac and other cell types, leading to increased intracellular sodium, secondary calcium elevation via the sodium-calcium exchanger, and consequent enhancement of myocardial contractility .

Why Deglucohellebrin Cannot Be Substituted with Other Bufadienolides or Cardenolides in Critical Research Protocols


Deglucohellebrin occupies a structurally and pharmacologically distinct position within the cardiac glycoside family that precludes casual substitution. As a monoglycoside bufadienolide with a single α-L-rhamnose moiety, it differs fundamentally from the diglycoside hellebrin (which bears an additional glucose unit) and from the aglycone hellebrigenin (which lacks glycosylation entirely) [1]. These glycosylation differences produce non-linear, unpredictable changes in both Na⁺/K⁺-ATPase binding kinetics and in vivo pharmacological behavior—with deglucohellebrin demonstrating intermediate potency between hellebrin and hellebrigenin in cardiac assays, contrary to the typical glycoside-potentiating rule [2]. Furthermore, bufadienolides such as deglucohellebrin exhibit distinct conformational binding properties to the sodium pump compared to the more clinically prevalent cardenolides (e.g., digoxin, ouabain), including reduced sensitivity to antagonism by elevated extracellular potassium concentrations [3]. These compound-specific pharmacological fingerprints mean that substituting deglucohellebrin with other cardiac glycosides—even closely related Helleborus-derived congeners—will not yield equivalent experimental outcomes, particularly in studies examining sodium pump isoform selectivity, cancer cell cytotoxicity, or structure-activity relationship elucidation [4].

Deglucohellebrin (CAS 20300-44-1): Quantitative Differentiation Evidence Against Comparator Compounds


Comparative In Vivo Potency Ranking in Feline Cardiac Assay: Deglucohellebrin vs. Hellebrin vs. Hellebrigenin

In etherized cat assays, deglucohellebrin demonstrated intermediate in vivo cardiac potency, being more active than the diglycoside hellebrin but less potent than the aglycone hellebrigenin [1]. This potency rank order (hellebrin < deglucohellebrin < hellebrigenin) is atypical for cardiac glycosides, where glycosylation generally enhances activity relative to the aglycone form [2].

Cardiac pharmacology Bufadienolide In vivo potency Na+/K+-ATPase Structure-activity relationship

Comparative Therapeutic Index in Isolated Atrial Muscle: Deglucohellebrin Safety Range Equivalent to Digoxin and Ouabain

In isolated guinea pig left atrial muscle preparations, deglucohellebrin was directly compared with the clinically established cardiac glycosides ouabain and digoxin for both positive inotropic efficacy and toxicity [1]. The study found that the therapeutic safety range (the ratio between toxic and therapeutic concentrations) of deglucohellebrin was similar to that of ouabain and digoxin, despite differing absolute potency values [2].

Cardiotonic steroid Therapeutic index Isolated cardiac tissue Positive inotropy Toxicology

In Vitro Anti-Glioblastoma Activity in Temozolomide-Resistant Cell Lines

Deglucohellebrin exhibited concentration-dependent cytotoxicity against multiple glioblastoma cell lines, including the temozolomide-resistant T98G line, with IC50 values of 7 × 10⁻⁵ M (U251MG), 5 × 10⁻⁵ M (T98G), and 4 × 10⁻⁵ M (U87G) after 72-hour treatment [1]. In contrast, hellebrin—the closely related diglycoside—demonstrated approximately 10-fold higher in vitro potency across cancer cell lines, with typical IC50 values in the low nanomolar range [2] [3].

Glioblastoma Temozolomide resistance Cytotoxicity Apoptosis Mitochondrial depolarization

Natural Occurrence and Co-Isolation Profile: Species-Specific Distribution Among Helleborus Spp.

Deglucohellebrin has been isolated and identified from multiple Helleborus species including H. thibetanus, H. odorus subsp. cyclophyllus, H. caucasicus, and H. purpurascens, where it co-occurs with hellebrin in the same rhizome extracts [1] [2] [3]. This consistent co-occurrence pattern establishes deglucohellebrin as a native, naturally biosynthesized metabolite rather than merely an enzymatic degradation artifact of hellebrin, though it can also be generated via controlled enzymatic hydrolysis [4].

Phytochemistry Natural product isolation Chemotaxonomy Bufadienolide Helleborus

Structural Identity Verification: Definitive Differentiation from Hellebrin by Molecular Weight

Deglucohellebrin (C30H42O10, MW = 562.6 g/mol) differs from hellebrin (C36H52O15, MW = 724.8 g/mol) by the absence of one β-D-glucose moiety attached to the α-L-rhamnose sugar at the C3 position [1] [2]. This 162 Da mass difference corresponds precisely to a single hexose unit and provides unambiguous analytical discrimination between these two frequently co-occurring bufadienolides via LC-MS or high-resolution mass spectrometry [3].

Analytical chemistry Quality control Structural characterization Molecular weight Glycosylation

Deglucohellebrin (CAS 20300-44-1): Evidence-Based Research and Procurement Application Scenarios


Cardiac Glycoside Structure-Activity Relationship (SAR) Studies Requiring Intermediate-Potency Bufadienolide

Deglucohellebrin is optimally positioned for SAR investigations examining the non-linear contribution of glycosylation to cardiac glycoside pharmacology. Its intermediate in vivo potency—greater than the diglycoside hellebrin but less than the aglycone hellebrigenin—contradicts the typical rule that glycosylation enhances activity [8]. This atypical rank order makes deglucohellebrin an essential comparator compound for elucidating the structural determinants of bufadienolide-Na⁺/K⁺-ATPase interactions and for validating computational models of cardiac glycoside pharmacophore mapping [9].

Investigating Temozolomide-Resistant Glioblastoma with Attenuated Cytotoxicity

For glioblastoma research focusing on temozolomide-resistant models, deglucohellebrin offers a unique advantage over hellebrin: its ~1,000-fold lower potency (IC50 in the 40–70 µM range vs. low nM for hellebrin) enables studies of cytotoxic mechanisms at concentrations that avoid overwhelming acute toxicity while still inducing G2/M cell cycle arrest, caspase-8 activation, and mitochondrial membrane depolarization [8]. Notably, deglucohellebrin demonstrated no observable toxicity or behavioral alterations in zebrafish at tested concentrations, suggesting a favorable safety profile for in vivo cancer model studies [9]. This combination of measurable anti-glioma activity with manageable potency makes deglucohellebrin suitable for combination therapy screening and for dissecting Na⁺/K⁺-ATPase-mediated apoptotic signaling pathways.

Natural Product Reference Standard for Helleborus Species Authentication and Quality Control

Deglucohellebrin's broad natural distribution across multiple Helleborus species—including H. thibetanus, H. odorus subsp. cyclophyllus, H. caucasicus, and H. purpurascens—qualifies it as a reliable phytochemical marker for genus-level authentication and extract standardization [8] [9]. Its 162 Da mass differential from the co-occurring hellebrin provides unambiguous LC-MS/MS identification, enabling precise quantification in complex botanical matrices [7]. Procurement of purified deglucohellebrin as an analytical reference standard supports pharmacognostic research, botanical supplement quality verification, and metabolomic profiling of Helleborus-derived natural products.

Bufadienolide vs. Cardenolide Comparative Pharmacology and Sodium Pump Isoform Studies

Deglucohellebrin serves as a representative bufadienolide scaffold for studies comparing bufadienolide and cardenolide pharmacological properties. Bufadienolides exhibit distinct Na⁺/K⁺-ATPase binding kinetics compared to cardenolides, including reduced sensitivity to antagonism by elevated extracellular potassium concentrations [8]. When directly compared with ouabain and digoxin in isolated guinea pig atrial preparations, deglucohellebrin demonstrated a comparable therapeutic safety range while operating through the bufadienolide-specific binding mechanism [9]. This makes deglucohellebrin a valuable tool compound for investigating sodium pump isoform selectivity differences between the two cardiac glycoside classes and for validating the predictive accuracy of in vitro Na⁺/K⁺-ATPase inhibition assays against in vivo cardiotonic outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deglucohellebrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.